molecular formula C26H28O15 B13447002 Quercitrin 2''-O-arabinoside

Quercitrin 2''-O-arabinoside

Cat. No.: B13447002
M. Wt: 580.5 g/mol
InChI Key: WRLBRIWXGBKVHQ-BSMATJIKSA-N
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Description

Quercitrin 2’‘-O-arabinoside is a glycoside derivative of quercetin, a flavonoid widely distributed in plants. This compound is formed by the attachment of an arabinose sugar molecule to quercitrin, which itself is a glycoside of quercetin and rhamnose. Quercitrin 2’'-O-arabinoside is known for its potential antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quercitrin 2’'-O-arabinoside typically involves the glycosylation of quercetin with arabinose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of sugar moieties to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of quercitrin 2’‘-O-arabinoside may involve the extraction of quercetin from plant sources followed by glycosylation. The use of macroporous resin for the enrichment of quercitrin from plant extracts has been reported as an efficient and eco-friendly method . This approach can be scaled up for industrial applications, providing a sustainable source of quercitrin 2’'-O-arabinoside.

Chemical Reactions Analysis

Types of Reactions

Quercitrin 2’'-O-arabinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups on the flavonoid structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize quercitrin 2’'-O-arabinoside, leading to the formation of quinones.

    Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups in the flavonoid structure.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often facilitated by acidic or basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of quercitrin 2’'-O-arabinoside, which may exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of quercitrin 2’'-O-arabinoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Quercitrin 2’'-O-arabinoside can be compared with other flavonoid glycosides such as:

    Quercetin 3-O-rhamnoside (Quercitrin): Similar in structure but with a rhamnose sugar instead of arabinose.

    Quercetin 3-O-glucoside (Isoquercitrin): Contains a glucose moiety instead of arabinose.

    Rutin (Quercetin 3-O-rutinoside): A disaccharide glycoside of quercetin with rutinose.

Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C26H28O15/c1-8-17(32)20(35)24(41-25-21(36)18(33)14(31)7-37-25)26(38-8)40-23-19(34)16-13(30)5-10(27)6-15(16)39-22(23)9-2-3-11(28)12(29)4-9/h2-6,8,14,17-18,20-21,24-33,35-36H,7H2,1H3/t8-,14-,17-,18-,20+,21+,24+,25-,26-/m0/s1

InChI Key

WRLBRIWXGBKVHQ-BSMATJIKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(CO5)O)O)O)O)O

Origin of Product

United States

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